2-(2,6-diethyl-4-methylphenyl)acetic acid
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Overview
Description
2-(2,6-diethyl-4-methylphenyl)acetic acid is an organic compound with the molecular formula C13H18O2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2,6-diethyl-4-methylphenyl) group. This compound is known for its applications in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,6-diethyl-4-methylphenyl)acetic acid involves several steps:
Formation of Grignard Reagent: 2,6-diethyl-4-methyl halogenated benzene reacts with magnesium to form a Grignard reagent.
Addition of Ethylene Oxide: The Grignard reagent is then reacted with ethylene oxide to produce 2-(2,6-diethyl-4-methylphenyl)ethanol.
Oxidation: The 2-(2,6-diethyl-4-methylphenyl)ethanol is oxidized to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and conditions to ensure high yield and purity. The steps include the use of Grignard reagents, ethylene oxide, and oxidation processes, with careful control of reaction conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-diethyl-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
2-(2,6-diethyl-4-methylphenyl)acetic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-diethyl-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)acetic acid
- 2-(2,6-diethylphenyl)acetic acid
- 2-(2,4-dimethylphenyl)acetic acid
Uniqueness
2-(2,6-diethyl-4-methylphenyl)acetic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-(2,6-diethyl-4-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-10-6-9(3)7-11(5-2)12(10)8-13(14)15/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEARLNFHOOSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1CC(=O)O)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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